molecular formula C9H13ClN2OS B1522952 1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride CAS No. 1251925-33-3

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride

Cat. No.: B1522952
CAS No.: 1251925-33-3
M. Wt: 232.73 g/mol
InChI Key: WMMCDPJCWFYENC-UHFFFAOYSA-N
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Description

“1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride” is a chemical compound with the CAS Number: 1251925-33-3 . Its molecular weight is 232.73 . The IUPAC name of this compound is S-(4-aminophenyl) dimethylthiocarbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-7(10)4-6-8;/h3-6H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agents Synthesis : A study by Pansare et al. (2014) on the synthesis of new antimicrobial agents utilized N,N-dimethylformamide as a solvent, demonstrating its role in facilitating high-yield chemical reactions. The synthesized compounds showed broad-spectrum antimicrobial activity and were non-cytotoxic to HeLa and MCF-7 cell lines, highlighting the potential of related chemicals in developing antimicrobial agents (Pansare, Mulla, Pawar, Shende, & Shinde, 2014).

Chemical Modification and Synthesis Techniques

  • (Trifluoromethyl)amines Synthesis : Research by Dmowski and Kamiński (1983) involved the direct synthesis of (trifluoromethyl)amines from tertiary formamides, including dimethylformamide, showcasing its utility in synthesizing chemically modified amines. This demonstrates the compound's role in facilitating novel chemical transformations (Dmowski & Kamiński, 1983).

Advanced Materials and Chemical Analysis

  • Materials Science : Zhou et al. (2016) investigated lanthanide-organic frameworks involving DMF for applications such as gas sorption, proton conductivity, and luminescent sensing. This highlights the compound's relevance in creating advanced materials with potential for energy, environmental, and sensing technologies (Zhou, Deng, Wang, Xu, Yin, & Liu, 2016).

Catalysis and Reaction Mechanisms

  • Aminocarbonylations of Aryl Bromides : Wan et al. (2002) utilized DMF as a carbon monoxide source in palladium-catalyzed aminocarbonylation reactions, underlining its use in catalysis and organic synthesis to create complex organic compounds. This research opens avenues for efficient and practical synthesis routes in pharmaceuticals and organic materials (Wan, Alterman, Larhed, & Hallberg, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

S-(4-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-7(10)4-6-8;/h3-6H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCDPJCWFYENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride

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